molecular formula C10H12N2O3 B14837823 3-Cyclopropoxy-6-methoxypicolinamide

3-Cyclopropoxy-6-methoxypicolinamide

Cat. No.: B14837823
M. Wt: 208.21 g/mol
InChI Key: KJXVYAQTTYGWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-6-methoxypicolinamide is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of picolinamide, featuring a cyclopropoxy group at the 3-position and a methoxy group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-methoxypicolinamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-hydroxy-6-methoxypyridine.

    Cyclopropylation: The hydroxyl group at the 3-position is converted to a cyclopropoxy group using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The resulting 3-cyclopropoxy-6-methoxypyridine is then reacted with an appropriate amine, such as ammonia or an amine derivative, to form the picolinamide structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-methoxypicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-6-methoxypicolinamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-methoxypicolinamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-6-(methylthio)picolinamide: Similar structure with a methylthio group instead of a methoxy group.

    3-Cyclopropoxy-6-(methylamino)picolinamide: Similar structure with a methylamino group instead of a methoxy group.

Uniqueness

3-Cyclopropoxy-6-methoxypicolinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its cyclopropoxy group provides steric hindrance, influencing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-cyclopropyloxy-6-methoxypyridine-2-carboxamide

InChI

InChI=1S/C10H12N2O3/c1-14-8-5-4-7(15-6-2-3-6)9(12-8)10(11)13/h4-6H,2-3H2,1H3,(H2,11,13)

InChI Key

KJXVYAQTTYGWSH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)OC2CC2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.